

An In-Depth Technical Guide to Brasofensine Maleate: A Dopamine Reuptake Inhibitor

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Compound of Interest		
Compound Name:	Brasofensine Maleate	
Cat. No.:	B1667504	Get Quote

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Abstract

Brasofensine ((E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine) is a potent and selective dopamine reuptake inhibitor belonging to the phenyltropane class of compounds.[1] Developed under the code names NS-2214 and BMS-204756, it was investigated for the potential treatment of Parkinson's disease.[2] Brasofensine functions by blocking the dopamine transporter (DAT), thereby increasing the synaptic concentration and duration of action of dopamine.[1] While it showed promise in preclinical models and early clinical trials, its development was ultimately discontinued.[1] This technical guide provides a comprehensive overview of the core pharmacology of **Brasofensine Maleate**, including its mechanism of action, metabolic pathways, and relevant experimental data.

Introduction

Dopamine is a critical neurotransmitter involved in the regulation of motor control, motivation, reward, and cognitive function. The dopamine transporter (DAT) is a key protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating its signal.[3] Inhibitors of the DAT, such as Brasofensine, prevent this reuptake process, leading to elevated extracellular dopamine levels and enhanced dopaminergic neurotransmission. This mechanism of action has been a primary focus for the development of



therapeutics for conditions characterized by dopamine deficiency, most notably Parkinson's disease.

Brasofensine emerged as a promising candidate due to its potent and selective inhibition of the DAT. This guide will delve into the technical details of its pharmacological profile, presenting available quantitative data, outlining experimental methodologies for its characterization, and visualizing its mechanism of action and related signaling pathways.

Pharmacological Profile Mechanism of Action

Brasofensine is a high-affinity ligand for the dopamine transporter.[1] By binding to the DAT, it non-competitively inhibits the reuptake of dopamine from the synapse. This blockade leads to an accumulation of dopamine in the synaptic cleft, thereby potentiating and prolonging the activation of postsynaptic dopamine receptors. While primarily a dopamine reuptake inhibitor, like many phenyltropanes, its affinity for the norepinephrine transporter (NET) and the serotonin transporter (SERT) is also a critical aspect of its overall pharmacological profile. Unfortunately, specific public domain data on the binding affinities (K_i or IC₅₀ values) of Brasofensine for DAT, NET, and SERT are not readily available.

Pharmacokinetics and Metabolism

Studies in rats, monkeys, and humans have elucidated the pharmacokinetic profile and metabolic fate of Brasofensine.[4]

Table 1: Pharmacokinetic Parameters of Brasofensine



Parameter	Rat	Monkey	Human
Route of Administration	Oral	Oral	Oral
Peak Plasma Concentration (T _{max})	0.5 - 1 hour	0.5 - 1 hour	3 - 8 hours
Elimination Half-Life (t ₁ / ₂)	~2 hours	~4 hours	~24 hours
Primary Excretion Route	Feces (~80%)	Urine (~70%)	Urine (~90%)
Data sourced from Zhu et al., 2008.[4]			

Brasofensine undergoes extensive first-pass metabolism. The primary metabolic pathways identified are:

- O-demethylation: Removal of a methyl group from the methoxyimine moiety.
- N-demethylation: Removal of the methyl group from the tropane nitrogen.
- Isomerization: In vivo conversion of the (E)-isomer of the methyloxime group to the (Z)-isomer (BMS-205912).[5]

These demethylated metabolites can be further conjugated with glucuronic acid before excretion.[4]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize dopamine reuptake inhibitors like Brasofensine.

In Vitro Radioligand Binding Assay for Dopamine Transporter



This assay is used to determine the binding affinity of a compound for the dopamine transporter.

Objective: To quantify the affinity of Brasofensine for the DAT, typically expressed as the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC_{50}).

Methodology:

- Tissue Preparation: Striatal tissue from rodent brains, which is rich in dopamine transporters, is homogenized in a suitable buffer. The cell membranes containing the transporters are then isolated by centrifugation.
- Radioligand Incubation: The prepared membranes are incubated with a specific radioligand that binds to the DAT (e.g., [3H]WIN 35,428 or [3H]GBR 12935) at a fixed concentration.
- Competition Binding: Increasing concentrations of the test compound (Brasofensine) are added to the incubation mixture to compete with the radioligand for binding to the DAT.
- Separation and Quantification: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique is used to measure the extracellular levels of neurotransmitters, such as dopamine, in the brain of a living animal.

Objective: To assess the effect of Brasofensine administration on extracellular dopamine concentrations in a specific brain region, such as the striatum.

Methodology:

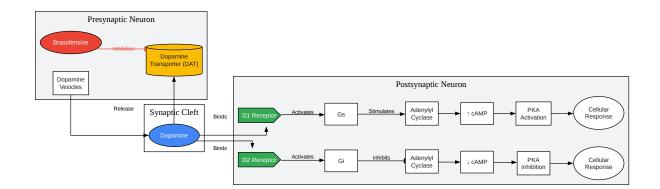


- Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into the target brain region of an anesthetized animal.
- Perfusion: A physiological solution (artificial cerebrospinal fluid) is continuously perfused through the probe at a slow, constant flow rate.
- Sample Collection: Small molecules, including dopamine, from the extracellular fluid diffuse across the semi-permeable membrane into the perfusion fluid (dialysate). The dialysate is collected at regular intervals.
- Drug Administration: After a stable baseline of dopamine levels is established, Brasofensine
 is administered to the animal (e.g., via intraperitoneal injection or oral gavage).
- Analysis: The collected dialysate samples are analyzed to quantify the concentration of dopamine and its metabolites using highly sensitive analytical techniques, such as highperformance liquid chromatography (HPLC) with electrochemical detection.
- Data Interpretation: The changes in extracellular dopamine concentrations following drug administration are compared to the baseline levels to determine the in vivo efficacy of the dopamine reuptake inhibitor.

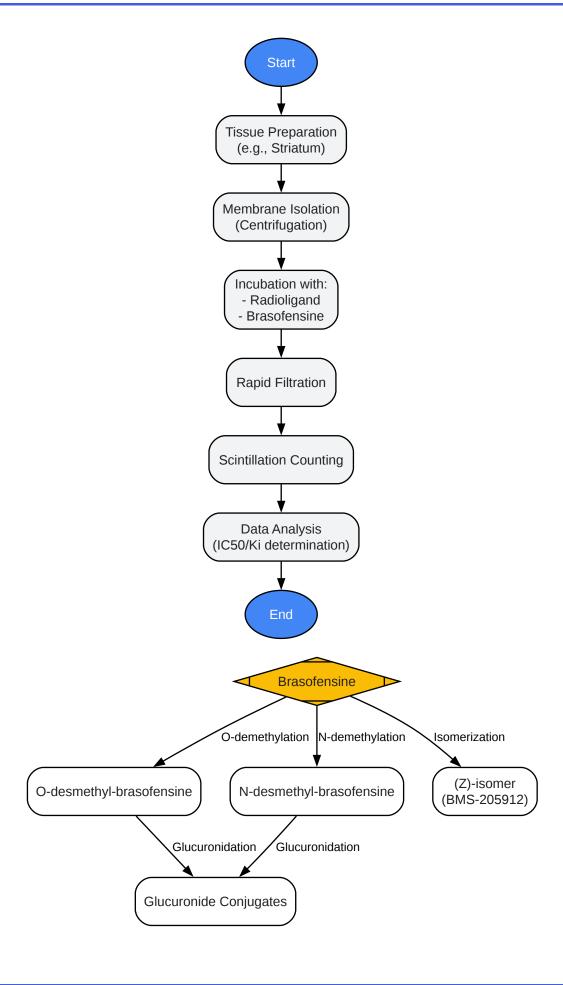
Visualizations Signaling Pathways

The inhibition of dopamine reuptake by Brasofensine leads to the enhanced activation of postsynaptic dopamine receptors, primarily the D1 and D2 receptor subtypes, which trigger distinct intracellular signaling cascades.











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